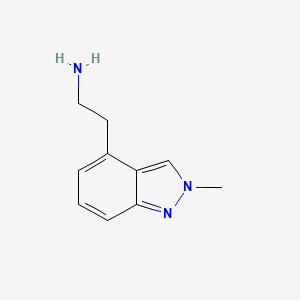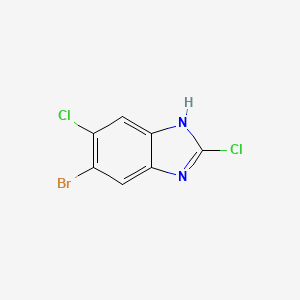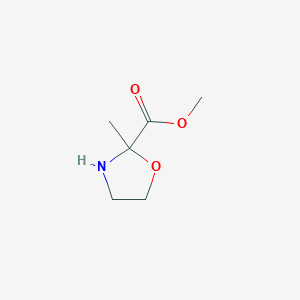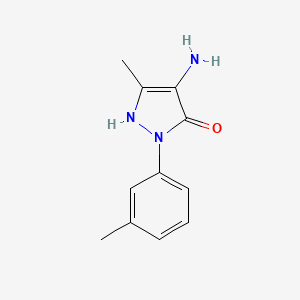![molecular formula C9H4BrClO2S B12858146 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12858146.png)
3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C9H4BrClO2S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid typically involves the halogenation of benzo[b]thiophene derivatives. One common method is the bromination of 3-chlorobenzo[b]thiophene-2-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would require stringent control of reaction parameters to achieve high yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and bromine) are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium phosphate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzo[b]thiophene derivatives can be obtained.
Coupling Products:
Oxidation and Reduction Products: Corresponding carboxylates or alcohols.
Scientific Research Applications
3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is utilized in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid depends on its application. In medicinal chemistry, it may act by:
Targeting Enzymes: Inhibiting specific enzymes involved in disease pathways.
Modulating Receptors: Binding to and modulating the activity of cellular receptors.
Interfering with DNA Repair: In cancer therapy, it may interfere with DNA repair mechanisms, leading to cell death.
Comparison with Similar Compounds
3-Chlorobenzo[b]thiophene-2-carboxylic acid: Similar structure but lacks the bromine atom.
5-Bromobenzo[b]thiophene-2-carboxylic acid: Similar structure but lacks the chlorine atom.
3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid: Contains a methyl group instead of a bromine atom.
Uniqueness: 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both chlorine and bromine atoms, which can influence its reactivity and interactions with biological targets. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Properties
Molecular Formula |
C9H4BrClO2S |
|---|---|
Molecular Weight |
291.55 g/mol |
IUPAC Name |
5-bromo-3-chloro-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H4BrClO2S/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3H,(H,12,13) |
InChI Key |
GWUHKRGPCWLPKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(S2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-cyclopropyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12858092.png)



![1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12858114.png)



![2,6-Diiodobenzo[d]oxazole](/img/structure/B12858141.png)



